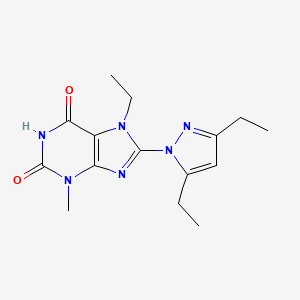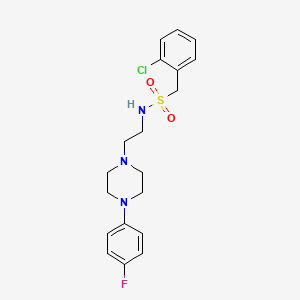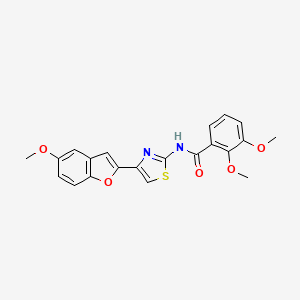
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione, also known as MRS 2179, is a purinergic receptor antagonist. It is a potent and selective antagonist of the P2Y1 receptor, which is involved in various physiological processes such as platelet aggregation, thrombosis, and inflammation. MRS 2179 has been extensively studied for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 selectively binds to the P2Y1 receptor and blocks its activation by adenosine diphosphate (ADP). The P2Y1 receptor is a G protein-coupled receptor that is expressed on platelets, vascular smooth muscle cells, and other cells. Activation of the P2Y1 receptor by ADP leads to platelet aggregation and vasoconstriction, which are important in hemostasis and thrombosis. By blocking the P2Y1 receptor, 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 inhibits platelet aggregation and thrombus formation.
Biochemical and Physiological Effects:
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has been shown to have various biochemical and physiological effects. In platelets, 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 inhibits ADP-induced platelet aggregation, calcium mobilization, and secretion of platelet granules. In vascular smooth muscle cells, 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 inhibits ADP-induced vasoconstriction and calcium mobilization. In addition, 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has several advantages for laboratory experiments. It is a highly potent and selective antagonist of the P2Y1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 is also stable and can be stored for long periods of time. However, one limitation of 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 is that it may have off-target effects on other purinergic receptors, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179. One area of interest is the development of 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 analogs with improved pharmacological properties and therapeutic potential. Another area of interest is the investigation of the role of P2Y1 receptors in other diseases such as cancer and neurological disorders. Finally, the use of 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 in combination with other drugs or therapies may enhance its efficacy and broaden its therapeutic applications.
Synthesis Methods
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 can be synthesized using various methods, including a multi-step synthesis approach or a one-pot synthesis approach. The multi-step synthesis approach involves the condensation of 3,5-diethylpyrazole-1-carboxaldehyde with ethyl acetoacetate to form the corresponding pyrazolylidene derivative. This intermediate is then reacted with 3-methyluracil and ethyl chloroformate to obtain 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179. The one-pot synthesis approach involves the condensation of 3,5-diethylpyrazole-1-carboxaldehyde and 3-methyluracil in the presence of a base and a coupling reagent to form 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 directly.
Scientific Research Applications
8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes. It has been shown to inhibit platelet aggregation and thrombus formation, making it a potential anti-thrombotic agent. 8-(3,5-Diethylpyrazolyl)-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione 2179 has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis and asthma.
properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-5-9-8-10(6-2)21(18-9)14-16-12-11(20(14)7-3)13(22)17-15(23)19(12)4/h8H,5-7H2,1-4H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDGIRPYVICKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)NC(=O)N3C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2881717.png)
![N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B2881720.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2881721.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2881724.png)
![4-(3-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881725.png)
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2881727.png)
![ethyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri nyl)acetate](/img/structure/B2881728.png)


![Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2881732.png)



![1,2-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2881737.png)